molecular formula C13H18O4 B1438713 2-(Propan-2-yloxy)-4-propoxybenzoic acid CAS No. 1154275-97-4

2-(Propan-2-yloxy)-4-propoxybenzoic acid

Cat. No.: B1438713
CAS No.: 1154275-97-4
M. Wt: 238.28 g/mol
InChI Key: GFYZTRCCNNMMKA-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)-4-propoxybenzoic acid is an organic compound with a complex structure that includes both propoxy and propan-2-yloxy groups attached to a benzoic acid core

Properties

IUPAC Name

2-propan-2-yloxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-7-16-10-5-6-11(13(14)15)12(8-10)17-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYZTRCCNNMMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154275-97-4
Record name 2-(propan-2-yloxy)-4-propoxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)-4-propoxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with propanol derivatives. One common method includes the reaction of 4-hydroxybenzoic acid with isopropyl alcohol and propyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)-4-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

2-(Propan-2-yloxy)-4-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)-4-propoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 2-(Propan-2-yloxy)-4-propoxybenzoic acid.

    2-(Propan-2-yloxy)benzoic acid: A structurally similar compound with one less propoxy group.

    4-Propoxybenzoic acid: Another related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

Overview

2-(Propan-2-yloxy)-4-propoxybenzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound features a complex structure that incorporates both propoxy and propan-2-yloxy groups attached to a benzoic acid core, which may influence its interactions with biological systems.

  • Chemical Formula : C15H22O4
  • CAS Number : 1154275-97-4
  • Molecular Weight : 266.34 g/mol

The synthesis typically involves the esterification of 4-hydroxybenzoic acid with propanol derivatives, often using acid catalysts like sulfuric acid under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may modulate enzyme activity or bind to specific receptors, potentially influencing cellular pathways related to inflammation and pain management.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in treating conditions characterized by inflammation. Its analgesic effects contribute to its potential as a pain relief agent. Several studies have evaluated its efficacy in reducing pain and inflammation in animal models.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. This has been assessed through various bioassays, indicating the compound's potential effectiveness against certain bacterial strains.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound inhibits the growth of specific bacterial strains, suggesting its potential use as an antimicrobial agent.
    • The compound's interaction with cyclooxygenase enzymes has been studied, revealing its capacity to inhibit these enzymes involved in inflammatory processes .
  • In Vivo Studies :
    • Animal studies have shown that administration of this compound significantly reduces inflammation markers in models of arthritis and other inflammatory diseases.
    • Pain relief was observed in models subjected to induced pain, indicating its analgesic properties.
  • Pharmacokinetics :
    • The absorption, distribution, metabolism, and excretion (ADME) profile of this compound indicates favorable characteristics for therapeutic use, including good bioavailability and low toxicity levels in preliminary tests .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
4-Hydroxybenzoic AcidHydroxyl group at para positionAntimicrobial, anti-inflammatory
2-(Propan-2-yloxy)Benzoic AcidOne propoxy groupModerate anti-inflammatory
4-Propoxybenzoic AcidPropoxy group at para positionLimited data on biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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